4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine
Overview
Description
4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine is a fluorinated aromatic amine with the molecular formula C12H19FN2. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzene ring and two propyl groups attached to the nitrogen atoms at the 1 and 2 positions.
Preparation Methods
The synthesis of 4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the 1-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, especially if additional functional groups are introduced.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine involves its interaction with specific molecular targets. In pharmaceuticals, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine include:
4-Fluoro-N~1~,N~1~-dimethyl-1,2-benzenediamine: This compound has methyl groups instead of propyl groups, resulting in different chemical and biological properties.
4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine: The chlorine atom replaces the fluorine atom, leading to variations in reactivity and applications.
4-Fluoro-N~1~,N~1~-diethyl-1,2-benzenediamine: The ethyl groups provide different steric and electronic effects compared to propyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications .
Properties
IUPAC Name |
4-fluoro-1-N,1-N-dipropylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFRXOLMYKWTSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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